(Dimethylethylsilyl)methanol carbamate

Description

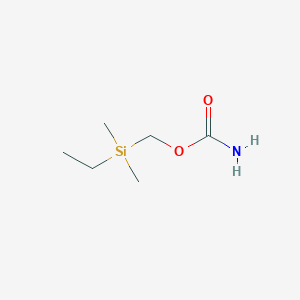

Structure

2D Structure

3D Structure

Properties

CAS No. |

3124-43-4 |

|---|---|

Molecular Formula |

C6H15NO2Si |

Molecular Weight |

161.27 g/mol |

IUPAC Name |

[ethyl(dimethyl)silyl]methyl carbamate |

InChI |

InChI=1S/C6H15NO2Si/c1-4-10(2,3)5-9-6(7)8/h4-5H2,1-3H3,(H2,7,8) |

InChI Key |

AHSPQXBHAVUBTB-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](C)(C)COC(=O)N |

Origin of Product |

United States |

Spectroscopic and Advanced Characterization of Silyl Carbamate Structures

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of silyl (B83357) carbamates. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the molecule. Both ¹H and ¹³C NMR are routinely employed.

In the ¹H NMR spectrum of a compound like (Dimethylethylsilyl)methanol carbamate (B1207046), distinct signals corresponding to the protons in the dimethylethylsilyl group, the methylene (B1212753) protons adjacent to the oxygen, and the NH₂ protons of the carbamate group are expected. The chemical shift (δ) of these protons is influenced by the electron density of their local environment. For instance, the methylene protons (-CH₂-O-) are deshielded due to the adjacent electronegative oxygen atom and would appear at a higher chemical shift compared to the methyl and ethyl protons on the silicon atom. The protons of the NH₂ group can exhibit broad signals and their chemical shift can be solvent-dependent.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. A key resonance is that of the carbonyl carbon (C=O) in the carbamate group, which typically appears in the range of 150-160 ppm. rsc.org The carbons of the dimethylethylsilyl group and the methylene carbon will also show characteristic signals at higher field (lower ppm values).

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for (Dimethylethylsilyl)methanol carbamate

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Si-CH₂-CH₃ | ¹H | ~0.6 | Quartet |

| Si-CH₂-CH₃ | ¹H | ~0.9 | Triplet |

| Si-(CH₃)₂ | ¹H | ~0.1 | Singlet |

| O-CH₂-Si | ¹H | ~3.5 | Singlet |

| NH₂ | ¹H | Variable (e.g., 5.0-7.0) | Broad Singlet |

| C=O | ¹³C | ~156 | - |

| O-CH₂-Si | ¹³C | ~60 | - |

| Si-CH₂-CH₃ | ¹³C | ~8 | - |

| Si-CH₂-CH₃ | ¹³C | ~7 | - |

| Si-(CH₃)₂ | ¹³C | ~-2 | - |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. For silyl carbamates, techniques like Electrospray Ionization (ESI) and Electron Impact (EI) are commonly used.

In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺ or forms adducts with other ions like sodium [M+Na]⁺, allowing for the accurate determination of the molecular mass. nih.gov This "soft" ionization technique often keeps the molecule intact.

EI-MS, a "harder" ionization technique, involves bombarding the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the silicon-carbon and carbon-oxygen bonds. Common fragmentation pathways for silyl compounds include the loss of alkyl groups from the silicon atom. nih.gov For example, the loss of an ethyl group (C₂H₅, 29 Da) or a methyl group (CH₃, 15 Da) from the molecular ion would be expected. Cleavage of the carbamate moiety can also occur, leading to fragments corresponding to the silyl-methanol portion and the carbamate group. libretexts.org

Table 4.2: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-charge ratio) |

| [M]⁺ | [C₇H₁₇NO₂Si]⁺ | 175 |

| [M-CH₃]⁺ | [C₆H₁₄NO₂Si]⁺ | 160 |

| [M-C₂H₅]⁺ | [C₅H₁₂NO₂Si]⁺ | 146 |

| [M-OCONH₂]⁺ | [C₅H₁₄Si]⁺ | 102 |

| [Si(CH₃)₂(C₂H₅)]⁺ | [C₄H₁₁Si]⁺ | 87 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing valuable information about the functional groups present.

IR spectroscopy of this compound would show characteristic absorption bands. A strong, sharp absorption band between 1700 and 1730 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carbamate group. rsc.orgucla.edu The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two bands in the region of 3300-3500 cm⁻¹. rsc.org The C-O single bond stretching vibration is expected in the 1000-1300 cm⁻¹ region. Additionally, vibrations associated with the silyl group, such as Si-C stretching, would be observed at lower wavenumbers, typically in the 800-1300 cm⁻¹ range. gelest.comnih.gov

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds often give stronger signals. The Si-C and C-C bonds of the alkyl groups on the silicon atom would be expected to show distinct Raman signals. The characteristic vibrational peaks for carbamate pesticides have been identified using Raman spectroscopy, with key peaks found around 874, 1014, 1162, and 1716 cm⁻¹. nih.gov

Table 4.3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H | Asymmetric & Symmetric Stretch | 3500 - 3300 (m, two bands) | Weak |

| C-H (alkyl) | Stretch | 2960 - 2850 (s) | 2960 - 2850 (s) |

| C=O (carbamate) | Stretch | 1730 - 1700 (s) | 1730 - 1700 (m) |

| N-H | Bend | ~1610 (m) | Weak |

| C-O | Stretch | 1300 - 1000 (s) | Moderate |

| Si-C | Stretch/Rock | 1250, 840-760 (s) | Strong |

Advanced X-ray Diffraction Studies of Silyl Carbamate Crystal Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

Crystal structure analysis also elucidates the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding. In the case of this compound, the NH₂ group can act as a hydrogen bond donor, potentially forming hydrogen bonds with the carbonyl oxygen of neighboring molecules. These interactions play a crucial role in determining the physical properties of the compound, such as its melting point and solubility. While the specific crystal structure of this compound is not publicly available, analysis of similar structures provides these general insights. researchgate.netresearchgate.net

Chromatographic Methods for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating them from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

HPLC is well-suited for the analysis of carbamates. nih.govs4science.at Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), is a standard method for separating carbamates. researchgate.net Detection is often achieved using a UV detector, as the carbamate functional group possesses a chromophore.

Gas chromatography can also be used, but it presents challenges for many carbamates due to their thermal lability; they can decompose at the high temperatures used in the GC injector and column. scispec.co.thnih.gov To overcome this, derivatization techniques are often employed to convert the carbamates into more volatile and thermally stable compounds prior to GC analysis. weber.hu For silyl carbamates, which are already derivatized with a silyl group, direct GC analysis might be feasible, but careful optimization of conditions, such as using a lower injection temperature, would be necessary to prevent degradation. nih.gov GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, providing both separation and structural identification of the components in a mixture. nih.gov

Theoretical and Computational Studies on Dimethylethylsilyl Methanol Carbamate and Silyl Carbamate Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and the energies of ground, excited, and transition states, which are crucial for elucidating reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying silyl (B83357) carbamate (B1207046) systems. DFT calculations are used to determine the ground state properties of molecules like (Dimethylethylsilyl)methanol carbamate, including optimal geometries, bond lengths, vibrational frequencies, and electronic properties such as dipole moments and atomic charges. chemrxiv.orgmdpi.com For instance, DFT can precisely model the geometry of the silyl group and the planar nature of the carbamate moiety.

A significant application of DFT in this context is the investigation of transition states, which are the high-energy structures that connect reactants and products along a reaction coordinate. mdpi.com By locating and characterizing transition states, researchers can calculate activation energy barriers for various chemical processes. For silyl carbamates, this includes reactions such as hydrolysis, thermal decomposition, or fluoride-ion-induced disassembly. rsc.orgnih.gov The rate-determining step of a reaction pathway is identified as the one with the highest activation barrier. researchgate.netpku.edu.cn For example, DFT studies on the nickel-catalyzed amination of aryl carbamates have suggested that reductive elimination is the rate-determining step, with a calculated barrier of 23.1 kcal/mol. chemrxiv.org In the context of this compound, DFT could be employed to understand its stability and decomposition pathways by calculating the energy barriers for the cleavage of Si-O, O-C, or C-N bonds.

Ab initio methods, which are based on first principles without reliance on empirical parameters, provide a high level of theoretical accuracy. These methods are particularly valuable for studying fundamental properties like the stability of carbamates and the barriers to internal rotation. The stability of the carbamate group is influenced by the electronic nature of its substituents. Theoretical investigations into the thermal rearrangement of related compounds like (aminomethyl)silane have utilized high-level ab initio calculations (G3 level) to map out complex reaction pathways, including dyotropic reactions where two groups migrate simultaneously. nih.gov

A key feature of carbamates is the partial double-bond character of the C–N bond due to resonance, which results in a significant energy barrier to rotation around this bond. researchgate.net Ab initio calculations can accurately predict the magnitude of this rotational barrier. For example, studies on simple carbamates have shown these barriers to be in the range of 15 to 22 kcal/mol. researchgate.net These calculations reveal how substituents on the nitrogen and oxygen atoms influence the rotational barrier. For this compound, the bulky and electron-donating dimethylethylsilyl group attached to the methanol (B129727) oxygen would be expected to modulate the electronic structure and, consequently, the C-N rotational barrier. Ab initio studies can quantify this effect, providing insights into the conformational dynamics of the molecule.

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior

While QM methods are excellent for describing the intrinsic properties of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, particularly in the condensed phase. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of molecular motion and intermolecular interactions. researchgate.net

For a compound like this compound, MD simulations are invaluable for understanding how it behaves in a solution. The simulations can reveal how solvent molecules arrange themselves around the solute and how specific interactions, such as hydrogen bonding with the carbamate group, influence the molecule's conformation and stability. nih.gov Studies on liquid methanol, for instance, have used MD simulations to accurately reproduce bulk liquid properties and vibrational spectra. chemrxiv.org By simulating this compound in various solvents (e.g., water, methanol, or nonpolar solvents), researchers can predict its solvation free energy and study the dynamics of its conformational changes. The bulky silyl group can sterically shield the carbamate linkage from solvent attack, a hypothesis that MD simulations can directly test by analyzing the solvent structure and dynamics around this functional group. nih.govnih.gov

Microkinetic Modeling for Reaction Pathways and Rate-Determining Steps

Microkinetic modeling bridges the gap between theoretical calculations and real-world chemical kinetics. A microkinetic model is a set of differential equations that describes the rates of all elementary reaction steps in a proposed reaction mechanism, including adsorption, desorption, and surface reactions. nih.gov The energy parameters for these models, such as activation energies and reaction enthalpies, are often derived from DFT calculations. nih.gov

Computational Analysis of Conformational Restriction and Resonance Stabilization in Carbamates

The carbamate group exhibits significant resonance stabilization, which involves the delocalization of the nitrogen lone pair electrons across the N-C=O system. This resonance imparts a partial double-bond character to the C-N bond, leading to a planar geometry for the carbamate moiety and a restricted rotation around this bond.

Computational methods are extensively used to analyze these phenomena. DFT and ab initio calculations can quantify the degree of resonance stabilization by analyzing bond lengths, atomic charges, and frontier molecular orbitals. The calculated C-N bond length in a carbamate is typically shorter than a standard C-N single bond but longer than a C=N double bond, providing clear evidence of resonance.

This resonance leads to a substantial rotational energy barrier, which can be accurately calculated. Computational studies have explored how different substituents affect this barrier. For instance, electron-withdrawing groups on the nitrogen atom can decrease the barrier by reducing the electron density available for delocalization, while bulky substituents can introduce steric hindrance that affects the planarity and stability of different conformers. The table below presents computationally determined rotational barriers for various carbamate systems, illustrating the impact of molecular structure on conformational dynamics.

| Compound | Method | Solvent | Calculated Rotational Barrier (ΔG‡, kcal/mol) | Reference |

|---|---|---|---|---|

| N-methyl-N-phenyl carbamate | DFT | CDCl3 | 14.2 | rsc.org |

| N-methyl-N-(4-nitrophenyl) carbamate | DFT | CDCl3 | 12.3 | rsc.org |

| N-methyl-N-(4-methoxyphenyl) carbamate | DFT | CDCl3 | 15.0 | rsc.org |

| N-benzhydrylformamide | DFT (M06-2X) | (gas phase) | 22.7 | |

| Methyl N,N-dimethylcarbamate | Continuum Model | (gas phase) | ~15.0 | researchgate.net |

For this compound, the silyl group, although not directly attached to the carbamate nitrogen, can exert an electronic influence through the intervening atoms, potentially modifying the resonance stabilization and the barrier to C-N bond rotation. Computational analysis is the ideal tool to probe these subtle electronic and steric effects on its conformational behavior.

Applications of Dimethylethylsilyl Methanol Carbamate in Specialized Organic Synthesis

Silyl (B83357) Carbamates as Protecting Groups in Complex Molecule Synthesis

Silyl carbamates, including structures analogous to (Dimethylethylsilyl)methanol carbamate (B1207046), serve as versatile protecting groups for amines in the multistep synthesis of complex organic molecules. jocpr.com The protection of highly reactive amine functional groups is often necessary to prevent unwanted side reactions during synthetic transformations. nih.gov Carbamates are a popular choice for amine protection because they are readily installed, inert to many reaction conditions, and can be removed selectively without affecting other sensitive functional groups, such as amides. masterorganicchemistry.com

The N-tert-butyldimethylsilyloxycarbonyl (TBDMSOC) group, a type of silyl carbamate, can be synthesized from common amino protecting groups like N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z). epa.gov This transformation allows for a chemoselective switch of protecting groups, enabling chemists to tailor the synthetic route with greater precision. epa.govacs.org The choice of a particular silyl carbamate protecting group depends on its stability, the ease of its installation and removal, and its compatibility with other reagents used in the synthesis. jocpr.com For instance, the tert-butyldimethylsilyl (TBDMS) carbamate offers different deprotection conditions compared to the widely used Boc and Cbz groups, providing orthogonality in complex synthetic strategies. masterorganicchemistry.com This orthogonality is crucial in medicinal chemistry for synthesizing bioactive compounds with precise regioselectivity and stereochemistry. jocpr.com

The utility of silyl carbamates is highlighted in their ability to facilitate transformations that might otherwise be challenging. They offer a step-economical approach by attenuating the reactivity of amines, which can then be directly converted to the desired product in a later step, thus avoiding wasteful protection/deprotection sequences. nih.gov

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Typical Installation Reagent | Typical Removal Condition | Key Feature |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong Acid (e.g., TFA) | Acid Labile |

| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | Hydrogenolysis |

Utilization as Building Blocks for Tailored Organic Frameworks

The precise design of porous materials like metal-organic frameworks (MOFs) relies on the strategic selection of molecular building blocks. kaust.edu.sa While direct use of (Dimethylethylsilyl)methanol carbamate as a primary building block for MOFs is not extensively documented, the principles of MOF synthesis allow for the incorporation of functionalized organic linkers to create tailored framework properties. wuttkescience.com

Metal carbamates have been explored as reactive precursors for MOF synthesis. rsc.org For example, copper(II) and zirconium(IV) carbamato complexes have been successfully used to synthesize well-known MOFs like HKUST-1 and UiO-66. These precursors are highly reactive, releasing carbon dioxide and an amine upon reaction with the acidic polycarboxylic linkers, which can influence the crystallization kinetics of the framework. rsc.org This suggests that a molecule like this compound could potentially be used to generate metal-carbamato complexes in situ for MOF synthesis.

Furthermore, the evolution of MOF chemistry now includes strategies that go beyond direct synthesis, such as building block replacement. rsc.org Techniques like solvent-assisted linker exchange (SALE) and transmetalation allow for the modification of a parent MOF structure with new components. rsc.org This opens the possibility of introducing organosilicon functionalities, such as those present in this compound, into pre-existing frameworks to modify their properties, for example, by enhancing their hydrophobicity. A strategy for hydrophobizing MOFs using oleyl phosphate (B84403) ligands has been shown to make MOF particles dispersible in nonpolar solvents, allowing them to be used as building blocks for superlattices. nih.gov A similar surface modification could be envisioned using silyl-containing molecules.

Engineering Photocleavable Molecules and Bioconjugation Strategies

The integration of silyl groups into molecular design has led to significant advancements in photocleavable systems and bioconjugation. nih.govnih.gov

Photocleavable Molecules: Photocleavable molecules, or "caged compounds," are invaluable tools in chemical biology, allowing for the light-triggered release of active substances with high spatial and temporal control. nih.gov Coumarin-based photocleavable molecules are particularly useful due to the tunability of their absorption wavelength. nih.gov A significant challenge has been to create molecules that are both stable in aqueous environments and highly efficient at photocleavage. chemrxiv.org

Recent research has demonstrated that introducing a silyl group at a position remote from the photolabile bond in coumarin-based carbamates can resolve this issue. chemrxiv.org The bulky silyl group sterically protects the hydrolysis-sensitive carbonyl bond, enhancing stability in aqueous and enzymatic conditions. Simultaneously, the silyl group can stabilize the photoexcited state through the β-silyl effect, thereby increasing the efficiency of the photocleavage reaction. nih.gov This design concept allows for the development of high-performance biomaterials capable of releasing proteins from a solid phase under low-intensity light. nih.govchemrxiv.org

Bioconjugation Strategies: Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein or DNA. libretexts.org Carbamate linkages are frequently used in these strategies. rsc.org For instance, the activation of hydroxyl groups on a substrate with 1,1'-carbonyldiimidazole (B1668759) (CDI) creates an imidazole (B134444) carbamate functionality. This intermediate readily reacts with amine groups on biomolecules to form a stable carbamate bond, a technique used for immobilizing DNA onto silicon substrates for biosensor applications. nih.gov

Isocyanates also react with amines to form stable urea (B33335) linkages, a reaction sometimes employed in bioconjugation, though it can lack specificity. nih.gov Silyl carbamates can be involved in these processes, potentially as stable precursors that can be activated under specific conditions to participate in conjugation reactions. The stability and reactivity of the silyl group can be tuned to control the conjugation process, offering an additional layer of control in the design of complex bioconjugates. rsc.org

Role in the Development of Organosilicon Functionalized Electrolytes for Batteries

The safety and performance of lithium-ion batteries are critically dependent on the properties of the electrolyte. magtech.com.cn Organosilicon compounds have emerged as promising components for electrolytes due to their unique physicochemical properties, such as being non-toxic, nonflammable, having low vapor pressure, and high flash points compared to conventional alkyl carbonates. researchgate.netepa.gov

Organosilicon molecules functionalized with carbamate groups are being investigated as high-voltage and high-safety electrolyte solvents and additives. magtech.com.cnepa.gov These compounds can enhance the thermal and electrochemical stability of the electrolyte. The inclusion of silyl groups in the electrolyte can help to form a stable solid electrolyte interphase (SEI) on the electrode surfaces, which is crucial for long-term battery cycling and performance. researchgate.net

Novel silyl solvents, including those with carbamate-like structures, have been shown to improve lithium-ion transport. confex.com Blending these organosilicon solvents with traditional carbonate electrolytes can lead to increased ionic conductivities. confex.com For example, silyl solvent/carbonate blend electrolytes can achieve ionic conductivities of 5-6 mS/cm at 25°C, a significant improvement over the pure silyl solvent. confex.com These properties make organosilicon carbamates attractive candidates for developing safer, more durable, and higher-performance lithium-ion batteries. magtech.com.cnresearchgate.net

Table 2: Properties of Organosilicon-Based Electrolytes

| Electrolyte Component | Key Advantage(s) | Reported Ionic Conductivity (25°C) | Reference |

|---|---|---|---|

| Silyl Glycol Solvents | Improved safety, higher Li transference numbers | 1.1 to 2.5 mS/cm | confex.com |

| Silyl Glycol / Carbonate Blends | Increased ionic conductivity | 5-6 mS/cm | confex.com |

Precursors for the Synthesis of Amines and Other Nitrogen-Containing Compounds

Silyl carbamates are valuable intermediates in organic synthesis, serving as precursors for primary amines and a variety of other nitrogen-containing compounds. nih.govpharm.or.jp The silyl carbamate group can be readily cleaved under specific conditions to liberate the free amine, functioning as a protected form of ammonia (B1221849) or a primary amine. nih.govtcichemicals.com

A significant application is the "extrusive alkylation" of carbamates. In this process, a secondary amine is first protected as a carbamate, which is then treated with a reagent like trimethylsilyl (B98337) iodide (TMSI). This generates a silyl carbamate intermediate, which upon further reaction, can lead to the formation of a tertiary amine through the formal extrusion of CO₂ and concomitant C-N bond formation. nih.gov This method provides a more step-economical route to tertiary amines compared to traditional protection/deprotection sequences followed by alkylation. nih.gov

Furthermore, silyl carbamates can be used to synthesize other nitrogen-containing functionalities. For example, reactions between N,O-bis-trimethylsilyl-carbamates and ketones or aldehydes can yield O-methyl oximes and imines, respectively. tandfonline.com These reactions demonstrate the versatility of silyl carbamates as reagents for introducing nitrogen into organic molecules in various forms. The ability to transform readily available carbamates into a diverse array of nitrogenous compounds makes them powerful tools in synthetic organic chemistry. pharm.or.jpnih.gov

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways for Silyl (B83357) Carbamates

The development of new synthetic routes for silyl carbamates is a cornerstone of future research, aiming to overcome the limitations of traditional methods and improve efficiency, safety, and substrate scope. Historically, the synthesis of silyl carbamates often involved the insertion of carbon dioxide into a silicon-nitrogen bond of a silylamine. google.com However, current research is exploring more direct and versatile pathways.

A promising direction is the development of phosgene-free, multicomponent coupling reactions. For instance, a novel method involves the three-component coupling of an amine or an alcohol, carbon dioxide (CO2), and a trialkylsilyl halide. digitellinc.com This approach is environmentally benign and can be promoted by reagents like cesium carbonate, which aids in the carbonylation and carbamation processes while suppressing side reactions. digitellinc.com Another innovative route involves the reaction of silyl hydrides with ammonium (B1175870) carbamates, offering a simpler and more direct pathway to novel classes of silyl carbamates. google.com

Furthermore, the transformation of existing protecting groups into silyl carbamates represents a strategic approach. For example, commonly used amino protecting groups like N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) can be converted into N-tert-butyldimethylsilyloxycarbonyl groups. epa.gov The exploration of catalytic systems, such as tin-catalyzed transcarbamoylation, which demonstrates tolerance for silyl functional groups, also presents a viable avenue for future synthetic strategies. organic-chemistry.org Looking ahead, biocatalytic methods, such as the use of promiscuous esterases for carbamate (B1207046) synthesis in aqueous media, could offer a green and highly selective alternative for producing silyl carbamates. nih.gov

| Synthetic Strategy | Reactants | Key Features | Reference |

| Multicomponent Coupling | Amine/Alcohol + CO2 + Silyl Halide | Phosgene-free; Environmentally benign; Promoted by Cs2CO3 | digitellinc.com |

| Silyl Hydride Reaction | Silyl Hydride + Ammonium Carbamate | Simple and direct route to novel silyl carbamates | google.com |

| Protecting Group Transformation | N-Boc or N-Z protected amine + Silylating Agent | Chemoselective conversion of common protecting groups | epa.gov |

| Biocatalysis | Amine + Carbonate + Esterase | Green chemistry; Reaction in aqueous media; High selectivity | nih.gov |

Advanced Mechanistic Elucidations and Reaction Control Strategies

A profound understanding of reaction mechanisms is critical for optimizing synthetic protocols and achieving precise control over product formation. Future research will increasingly rely on a combination of experimental and computational studies to unravel the intricate details of silyl carbamate reactions.

Computational tools, particularly Density Functional Theory (DFT), are becoming indispensable for investigating reaction pathways. researchgate.net DFT studies can elucidate the catalytic cycles of reactions, such as the nickel-catalyzed amination of carbamates, by detailing the fundamental steps of oxidative addition, deprotonation, and reductive elimination. researchgate.netnih.gov For instance, computational analysis has shown that in certain carbamate aminations, the oxidative addition proceeds through a five-centered transition state where the carbamate's carbonyl oxygen coordinates with the metal catalyst. nih.gov

Mechanistic insights also clarify the role of reagents and catalysts. For example, in carbamate formation from CO2 and amines mediated by superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG), computational and experimental analyses have revealed that the zwitterionic TMG–CO2 adduct is not the direct carboxylating agent. rsc.org Instead, CO2 dissociates from the adduct before a concerted carboxylation occurs, with the TMG acting to deprotonate the amine as it attacks a free CO2 molecule. rsc.org This level of understanding is crucial for the rational design of new catalytic systems and for controlling reaction selectivity and efficiency in the synthesis of complex silyl carbamate derivatives.

Development of Sustainable and Atom-Economical Silyl Carbamate Chemistry

In line with the global push for environmental stewardship, the principles of green chemistry are becoming central to the development of synthetic methodologies for silyl carbamates. acs.org The focus is on creating processes that are not only efficient but also minimize waste and utilize sustainable resources. nih.govrsc.org

A key concept in this endeavor is atom economy , which seeks to maximize the incorporation of atoms from the starting materials into the final product. youtube.com Reactions with high atom economy, such as addition reactions, are inherently less wasteful than substitution or elimination reactions that generate stoichiometric byproducts. nih.gov Future synthetic designs for silyl carbamates will prioritize atom-economical pathways. rsc.org

The utilization of carbon dioxide as a renewable C1 feedstock is a particularly attractive strategy for the sustainable synthesis of carbamates. rsc.org Direct synthesis routes using CO2 instead of hazardous reagents like phosgene (B1210022) are a prime example of green chemistry in action. digitellinc.comresearchgate.net Additionally, the development of catalytic systems that can operate under milder conditions and the use of environmentally benign solvents, such as water, are critical research areas. rsc.org The advent of biocatalysis, using enzymes to perform carbamate synthesis in aqueous environments, represents a significant step towards truly sustainable chemical manufacturing. nih.gov

| Green Chemistry Principle | Application in Silyl Carbamate Synthesis | Potential Impact |

| Atom Economy | Designing addition-based reactions to minimize byproduct formation. | Reduced chemical waste and increased resource efficiency. youtube.com |

| Use of Renewable Feedstocks | Employing CO2 as a C1 source for the carbamate carbonyl group. | Reduced reliance on fossil fuels and utilization of a greenhouse gas. rsc.org |

| Safer Chemistry | Developing phosgene-free synthetic routes. | Elimination of highly toxic and hazardous reagents from the process. digitellinc.com |

| Benign Solvents & Biocatalysis | Performing reactions in water using enzymatic catalysts. | Reduced environmental impact and potential for high selectivity under mild conditions. nih.gov |

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is accelerating the rational design of silyl carbamates with tailored properties. mdpi.com This integrated approach allows for the prediction of molecular structures, properties, and reactivity, which can then be confirmed and refined through empirical testing. nih.gov

A powerful example of this integration is the use of spectroscopic techniques like Infrared (IR), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with DFT calculations. nih.govresearchgate.net This combination has been successfully used to elucidate the conformational landscape of carbamate monomers in solution. nih.gov By comparing simulated spectra from DFT-optimized geometries with experimental data, researchers can validate the predicted conformations and gain a fundamental understanding of the molecule's structure. chemrxiv.org

This iterative cycle of computational prediction and experimental feedback is crucial for designing new silyl carbamate derivatives. mdpi.com For instance, computational studies can predict how structural modifications will affect the electronic properties or reactivity of a silyl carbamate, guiding synthetic efforts towards molecules with desired functionalities. This approach minimizes trial-and-error experimentation, saving time and resources while accelerating the discovery of new materials and chemical tools. nih.gov

Unexplored Applications of Silyl Carbamate Derivatives in Materials Science and Chemical Biology

While silyl carbamates are known as protecting groups and synthetic intermediates, their unique properties make them attractive candidates for advanced applications in materials science and chemical biology. digitellinc.comresearchgate.net

In chemical biology , a significant opportunity lies in the development of photocleavable molecules for the controlled release of bioactive compounds. nih.gov Recent research has shown that incorporating a silyl group into coumarin-based photocleavable carbamates can significantly enhance both their hydrolytic stability and their photocleavage efficiency. nih.govchemrxiv.org The silyl group's bulkiness sterically protects the carbamate from hydrolysis, while its orbital effects can stabilize the photoexcited state, leading to more efficient bond cleavage upon light irradiation. nih.govchemrxiv.orgresearchgate.net This technology has been applied to create biomaterials for the efficient, light-induced release of proteins, opening doors for spatiotemporal control in cellular studies. nih.gov

In materials science , carbamate linkages are being explored for the creation of sequence-defined polymers. nih.gov These polymers, with precisely controlled monomer sequences, have potential applications in areas such as high-density data storage. chemrxiv.org The rigidity of the carbamate bond, compared to peptide bonds, can impart unique structural properties to these polymers. researchgate.net Silyl carbamate derivatives could be incorporated into these materials to tune their physical and chemical properties, such as solubility, thermal stability, or responsiveness to external stimuli.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Dimethylethylsilyl)methanol carbamate in laboratory settings?

- Methodological Answer : Synthesis of carbamates often involves urea alcoholysis or reactions with chloroformates/carbonates. For analogous compounds like methyl carbamate, urea reacts with methanol at 100–150°C under catalytic conditions (e.g., zinc acetate) to form intermediates, which are further processed . For silylated derivatives, introducing a dimethylethylsilyl group may require protective group strategies or silane-based reagents. Reaction efficiency depends on catalyst selection (e.g., ionic liquids for selectivity ), solvent systems, and temperature gradients.

Q. How can researchers ensure the stability of this compound during storage and experimentation?

- Methodological Answer : Stability is influenced by storage temperature, humidity, and incompatible materials. For carbamates, recommended storage at -20°C in airtight containers prevents degradation . Avoid exposure to strong acids/bases or oxidizing agents, as carbamates may hydrolyze to hazardous byproducts (e.g., ammonia or CO2) . Stability testing via accelerated aging studies under controlled conditions (e.g., 40°C/75% RH for 6 months) can validate shelf life.

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

- Methodological Answer :

- HPLC with Post-Column Derivatization : Use a ternary gradient (15:85 methanol:water to 100% methanol over 32 min) on a Waters Carbamate Analysis Column for separation, coupled with UV/Vis or MS detection .

- Mass Spectrometry : Direct injection ESI-MS or GC-MS with derivatization (e.g., silylation) enhances sensitivity for trace analysis .

- NMR : ¹H/¹³C NMR and 2D experiments (e.g., HSQC) resolve silyl group configurations and carbamate linkages.

Advanced Research Questions

Q. How do reaction kinetics and thermodynamics influence the synthesis efficiency of (Dimethylethylethylsilyl)methanol carbamate?

- Methodological Answer :

- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) and equilibrium constants (K) using Benson group contribution methods to predict reaction feasibility . For example, urea-to-methyl carbamate conversion is exothermic (ΔH = -58 kJ/mol), favoring low-temperature synthesis .

- Kinetic Profiling : Monitor intermediate formation (e.g., carbamate vs. amine byproducts) via in situ FTIR or stopped-flow techniques . Catalyst turnover frequency (TOF) and activation energy (Ea) are critical for scaling reactions .

Q. What strategies can mitigate byproduct formation during the catalytic synthesis of this compound?

- Methodological Answer :

- Catalyst Design : Use Lewis acid catalysts (e.g., Zn(OAc)₂) to suppress urea decomposition into NH₃ . Ionic liquids (e.g., [BMIM]Cl) enhance selectivity by stabilizing transition states .

- Process Optimization : Implement reactive distillation to remove volatile byproducts (e.g., NH₃) and shift equilibrium . Temperature gradients (e.g., 100°C for carbamate formation, 180°C for further reactions) minimize side reactions .

Q. How can advanced chromatographic methods be optimized for trace analysis of this compound in complex matrices?

- Methodological Answer :

- Column Selection : Trimethylsilyl-coated columns (5 µm silica beads) improve resolution for silylated compounds .

- Sample Preparation : Solid-phase extraction (SPE) with diatomite columns and elution using 5% ethyl acetate reduces matrix interference . For aqueous samples, direct aqueous injection HPLC minimizes analyte loss .

- Quantification : Internal standards (e.g., deuterated analogs) correct for matrix effects. Calibration curves in ethanol/water (40% v/v) ensure linearity across 0.1–100 ppm .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in research laboratories?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., N95) during powder handling .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Waste Disposal : Neutralize residues with dilute HCl before transferring to licensed waste facilities . Contaminated glassware requires methanol rinsing followed by incineration .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported toxicity data for carbamate derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.